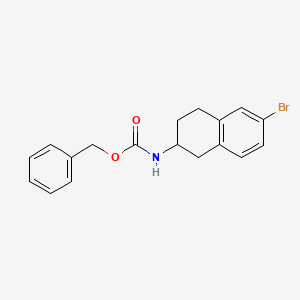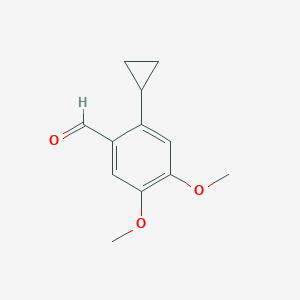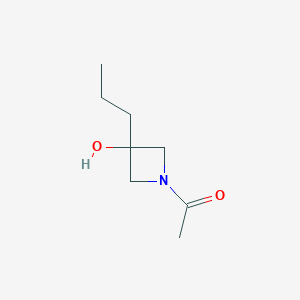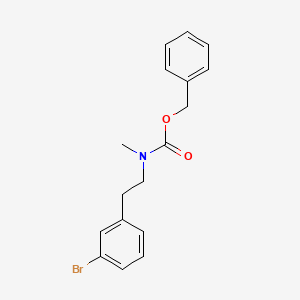
5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of dioxathianes, which are characterized by a six-membered ring containing two oxygen atoms and one sulfur atom. The presence of diethyl groups at the 5th position adds to its distinctiveness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione typically involves the reaction of diethyl sulfide with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxathiane ring. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Various alkyl or aryl-substituted dioxathianes.
Wissenschaftliche Forschungsanwendungen
5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione involves its interaction with various molecular targets and pathways. The compound’s sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the diethyl groups may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethyl-1,3,2lambda6-dioxathiane-2,2-dione: Similar structure but with methyl groups instead of diethyl groups.
5,5-Dimethyl-1,3,2lambda6-dioxathiane-2,2-dione: Another variant with methyl groups at the 5th position.
Uniqueness
5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione is unique due to the presence of diethyl groups, which can influence its chemical reactivity and biological activity. The larger alkyl groups may provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Eigenschaften
Molekularformel |
C7H14O4S |
|---|---|
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
5,5-diethyl-1,3,2-dioxathiane 2,2-dioxide |
InChI |
InChI=1S/C7H14O4S/c1-3-7(4-2)5-10-12(8,9)11-6-7/h3-6H2,1-2H3 |
InChI-Schlüssel |
IRGHXNRNIUINTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COS(=O)(=O)OC1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13490144.png)

![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490154.png)




![N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13490193.png)

